molecular formula C11H20N2O4 B1171217 (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate CAS No. 168263-82-9

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Cat. No. B1171217
CAS RN: 168263-82-9
M. Wt: 244.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives involves complex organic reactions that yield highly functionalized compounds. One method involves the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride via the mixed anhydride method, confirmed through spectroscopy and X-ray diffraction studies (Naveen et al., 2007). Another synthesis pathway focuses on the one-pot synthesis method, showcasing the efficiency and versatility in synthesizing pyrrolidine derivatives (Galenko et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the (2S,4S)-methyl variant, has been extensively analyzed. Studies have detailed the crystal structure, showcasing the compound's conformation and intermolecular interactions. For example, the structure of a chiral pyrrolidine derivative was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations, emphasizing the compound's enantiopure coordination properties (Wang & Englert, 2019).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, demonstrating their reactive nature and applicability in synthesizing more complex molecules. For instance, the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids illustrates the reactivity of the pyrrolidine core in forming compounds with biological relevance (Jones et al., 1990).

Scientific Research Applications

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine rings are a prominent feature in medicinal chemistry, serving as a versatile scaffold for developing new biologically active compounds. The saturated five-membered ring of pyrrolidine allows efficient exploration of pharmacophore space due to its sp3 hybridization. This ring structure contributes to the stereochemistry of molecules and increases three-dimensional (3D) coverage, enhancing the bioavailability of drug candidates. Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and prolinol, have been actively studied for their selectivity towards various biological targets. This research area emphasizes the significance of stereochemistry in drug development, showcasing how different stereoisomers of pyrrolidine compounds can lead to varied biological profiles due to distinct binding modes with enantioselective proteins (Li Petri et al., 2021).

Synthesis of N-Heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as pivotal chiral auxiliaries in the asymmetric synthesis of amines and their derivatives. Tert-butanesulfinamide-mediated methodologies offer access to structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines. These compounds play a critical role in the structure of many natural products and therapeutically relevant molecules. The reviewed literature covers the period from 2010 to 2020, underscoring the general applicability of this approach to generate compounds with significant potential in drug discovery (Philip et al., 2020).

Proline and Pyrroline-5-Carboxylate Metabolism in Plant Defense

Pyrroline-5-carboxylate (P5C) metabolism, closely related to proline, plays a crucial role in plant defense mechanisms against pathogens. Studies have shown that P5C synthesis in mitochondria is involved in resistance-gene-mediated and non-host resistance to bacterial pathogens. This process potentially operates through salicylic acid-dependent pathways, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. Understanding the regulation of P5C levels in plants, especially during pathogen infection, offers insights into developing strategies to enhance plant resilience against diseases (Qamar et al., 2015).

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVDTYOYUAFQA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701162016
Record name (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168263-82-9
Record name (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168263-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701162016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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